molecular formula C26H45NO21 B12410397 Isoglobotetraose

Isoglobotetraose

Cat. No.: B12410397
M. Wt: 707.6 g/mol
InChI Key: QMLUHEJHKLETSR-TXDMZTRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is composed of four sugar units: N-acetylgalactosamine, galactose, galactose, and glucose, linked in a specific sequence (GalNAcβ1→3Galα1→3Galβ1→4Glc) . This compound plays a significant role in various biological processes, including cell-cell interactions and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoglobotetraose involves the enzymatic transfer of N-acetylgalactosamine from UDP-N-acetylgalactosamine to an acceptor substrate in a β(1→3) linkage . This process can be catalyzed by enzymes such as N-acetylgalactosaminyltransferase. The reaction conditions typically include the presence of the donor substrate UDP-N-acetylgalactosamine and the acceptor substrate, along with the enzyme in a buffered solution .

Industrial Production Methods

Industrial production of this compound can be achieved through the use of recombinant enzymes and microbial fermentation. For example, Escherichia coli can be genetically engineered to overexpress the necessary glycosyltransferases, allowing for the efficient production of this compound . The process involves the fermentation of the engineered bacteria, followed by the extraction and purification of the oligosaccharide.

Chemical Reactions Analysis

Types of Reactions

Isoglobotetraose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoglobotetraose has numerous applications in scientific research:

Mechanism of Action

Isoglobotetraose exerts its effects by interacting with specific molecular targets, such as glycosphingolipids on cell surfaces. These interactions can modulate cell-cell adhesion, signal transduction, and other cellular processes. The pathways involved include the activation of specific receptors and the subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoglobotetraose is unique due to its specific linkage pattern, which imparts distinct biological properties. Its ability to modulate cell-cell interactions and signal transduction pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO21/c1-7(33)27-13-18(40)15(37)10(4-30)43-24(13)47-22-16(38)11(5-31)45-26(19(22)41)48-23-17(39)12(6-32)44-25(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-,26+/m0/s1

InChI Key

QMLUHEJHKLETSR-TXDMZTRASA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)CO)O)O

Origin of Product

United States

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